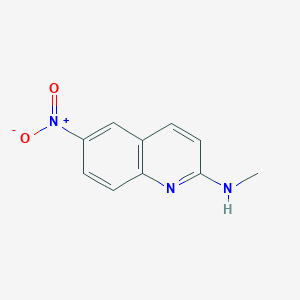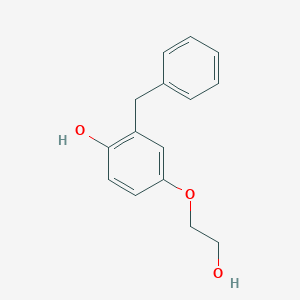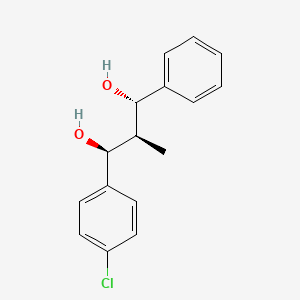
(1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol is an organic compound that belongs to the class of diols. Diols are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound features a chlorophenyl group and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. For example, the reaction between a suitable chlorophenyl ketone and a phenylmagnesium bromide can yield the desired diol after hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound may be used to study the effects of diols on cellular processes. It can serve as a model compound to investigate the interactions between hydroxyl groups and biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored for their anti-inflammatory or analgesic properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorophenyl and phenyl groups may also interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,3S)-1-(4-Bromophenyl)-2-methyl-3-phenylpropane-1,3-diol: Similar structure but with a bromine atom instead of chlorine.
(1S,2R,3S)-1-(4-Methylphenyl)-2-methyl-3-phenylpropane-1,3-diol: Similar structure but with a methyl group instead of chlorine.
(1S,2R,3S)-1-(4-Nitrophenyl)-2-methyl-3-phenylpropane-1,3-diol: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it distinct from its analogs with different substituents.
Properties
CAS No. |
918799-05-0 |
|---|---|
Molecular Formula |
C16H17ClO2 |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
(1S,2R,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol |
InChI |
InChI=1S/C16H17ClO2/c1-11(15(18)12-5-3-2-4-6-12)16(19)13-7-9-14(17)10-8-13/h2-11,15-16,18-19H,1H3/t11-,15+,16+/m1/s1 |
InChI Key |
FNILULMJTKCPGR-RLCCDNCMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)[C@@H](C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


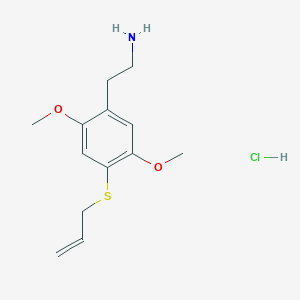
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
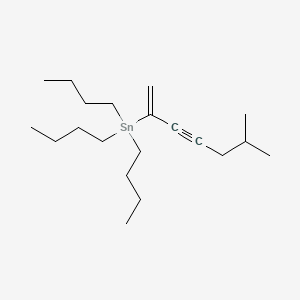
![1h-Oxepino[4,5-d]imidazole](/img/structure/B15170833.png)
![1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine](/img/structure/B15170841.png)
![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)
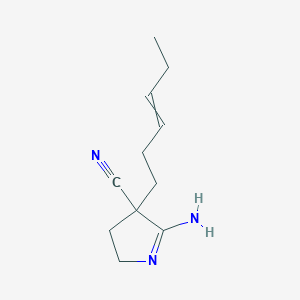
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline](/img/structure/B15170865.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)
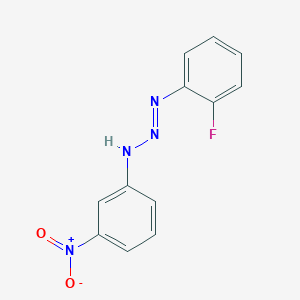
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-](/img/structure/B15170888.png)
